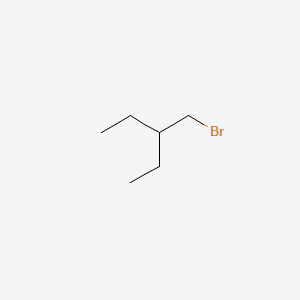

1-Bromo-2-ethylbutane

Description

The exact mass of the compound 3-(Bromomethyl)pentane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(bromomethyl)pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Br/c1-3-6(4-2)5-7/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGUMGWNFARLSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063200 | |

| Record name | Pentane, 3-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3814-34-4 | |

| Record name | 1-Bromo-2-ethylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3814-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentane, 3-(bromomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003814344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 3-(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane, 3-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)pentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-ethylbutane: Properties, Reactions, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-2-ethylbutane (CAS No: 3814-34-4), a branched alkyl halide. This document is intended for researchers, chemists, and professionals in the field of organic synthesis and drug development. It includes a detailed summary of its physical constants, spectroscopic data, chemical reactivity, and key applications. Furthermore, this guide presents detailed experimental protocols for its synthesis and typical nucleophilic substitution reactions, supported by workflow diagrams generated using Graphviz to illustrate reaction pathways.

Chemical Identity and Physical Properties

This compound, also known as 3-(Bromomethyl)pentane, is a colorless to pale yellow liquid.[1] It is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 2-ethylbutyl group into various molecular scaffolds.[2] Its branched structure influences its reactivity, particularly in substitution reactions.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 3814-34-4[2] |

| Molecular Formula | C₆H₁₃Br[2] |

| Molecular Weight | 165.07 g/mol [2] |

| InChI | 1S/C6H13Br/c1-3-6(4-2)5-7/h6H,3-5H2,1-2H3[2] |

| InChI Key | KKGUMGWNFARLSL-UHFFFAOYSA-N[2] |

| SMILES | CCC(CC)CBr[2] |

| Synonyms | 3-(Bromomethyl)pentane, 2-Ethyl-1-bromobutane, 2-Ethylbutyl bromide[1][3] |

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | Colorless to pale yellow liquid[1][4] |

| Boiling Point | 143-144 °C[2][5] |

| Density | 1.179 g/mL at 25 °C[2][5] |

| Refractive Index (n20/D) | 1.4498 - 1.453[2][5] |

| Flash Point | 36 °C (96.8 °F) - closed cup[2] |

| Solubility | Insoluble in water, soluble in organic solvents[1][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is complex due to its branched nature. The protons on the carbon bearing the bromine atom (CH₂Br) are expected to appear as a doublet around 3.3-3.4 ppm. The methine proton (CH) would likely be a multiplet further upfield, and the ethyl and methyl protons would appear as overlapping multiplets at even higher field (approx. 0.9-1.5 ppm).[7]

-

¹³C NMR (Carbon-13 NMR): A proton-decoupled ¹³C NMR spectrum is expected to show distinct signals for each of the non-equivalent carbon atoms in the molecule. The carbon atom directly attached to the electronegative bromine (CH₂Br) would be the most downfield among the sp³ carbons. By analogy with similar bromoalkanes, the chemical shifts would be approximately: C1 (CH₂Br) ~35-45 ppm, C2 (CH) ~40-50 ppm, C3 (CH₂) ~25-30 ppm, and C4 (CH₃) ~10-15 ppm.[8]

-

IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands for this compound include:

Chemical Properties and Reactivity

As a primary alkyl halide, this compound is highly susceptible to nucleophilic substitution reactions, primarily following an Sₙ2 pathway.[1][6] The presence of branching at the β-carbon (the 2-position) introduces some steric hindrance compared to a straight-chain analogue like 1-bromobutane, which can slow the rate of Sₙ2 reactions.[11]

Key reactions include:

-

Nucleophilic Substitution: It readily reacts with a variety of nucleophiles (e.g., cyanides, azides, hydroxides) to replace the bromine atom.[4]

-

Grignard Reagent Formation: It can react with magnesium metal in anhydrous ether to form the corresponding Grignard reagent, 2-ethylbutylmagnesium bromide. This organometallic reagent is a powerful nucleophile and strong base, useful for forming new carbon-carbon bonds.[1][5]

Experimental Protocols

The following are representative protocols for the synthesis and reaction of this compound, adapted from established procedures for analogous compounds.

Synthesis of this compound from 2-Ethyl-1-butanol

This procedure is adapted from the synthesis of 1-bromobutane from 1-butanol via an Sₙ2 reaction.[6] The reaction involves protonating the hydroxyl group of the alcohol to form a good leaving group (water), which is then displaced by the bromide ion.

Methodology:

-

Reaction Setup: In a round-bottom flask, combine sodium bromide (1.2 equivalents) and 2-ethyl-1-butanol (1.0 equivalent).

-

Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (approx. 1.2 equivalents) with constant swirling.

-

Reflux: Add a few boiling chips and assemble a reflux condenser. Heat the mixture to a gentle reflux for 45-60 minutes. The reflux serves to increase the reaction rate without loss of volatile materials.

-

Distillation: After reflux, reconfigure the apparatus for simple distillation. Distill the mixture, collecting the crude this compound. The distillate will be an azeotrope of the product and water.

-

Workup: Transfer the distillate to a separatory funnel. Wash the organic layer successively with water, concentrated sulfuric acid (to remove unreacted alcohol and byproducts), water, 10% aqueous sodium bicarbonate (to neutralize any remaining acid), and finally with a saturated sodium chloride solution (brine).

-

Drying and Purification: Dry the crude product over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or calcium chloride). Decant or filter the dried liquid into a clean, dry distillation flask and perform a final fractional distillation to obtain the purified this compound.

Caption: Synthesis workflow for this compound.

Nucleophilic Substitution: Synthesis of 1-Azido-2-ethylbutane

This protocol describes a typical Sₙ2 reaction using sodium azide as the nucleophile.[4][12]

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add sodium azide (NaN₃, approximately 1.5 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). If the reaction is slow, gentle heating (e.g., to 50-60 °C) can be applied.

-

Workup: Once the reaction is complete, pour the reaction mixture into a larger volume of water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate (3 portions).

-

Washing and Drying: Combine the organic extracts and wash them with water and then with brine to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-azido-2-ethylbutane, which can be further purified by distillation if necessary.

Caption: Generalized Sₙ2 reaction pathway of this compound.

Applications

This compound serves as a valuable reactant and intermediate in organic synthesis. It has been utilized in the preparation of various compounds, including:

-

Dialkoxytriarylamines.[2]

-

Cysteine-modifying reagents.[2]

-

Biologically active molecules such as aporphine analogues and inhibitors for enzymes like fructose-1,6-biphosphatase.[2]

Safety and Handling

This compound is a flammable liquid and vapor.[2][13] It is also classified as a skin and serious eye irritant and may cause respiratory irritation.[13]

-

Handling: Use in a well-ventilated area or fume hood. Keep away from heat, sparks, open flames, and hot surfaces. Ground/bond container and receiving equipment to prevent static discharge. Use non-sparking tools.[4][13]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2][13]

-

Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed in a flammable liquids storage area.[5][13]

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. This compound(3814-34-4) 1H NMR [m.chemicalbook.com]

- 3. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. youtube.com [youtube.com]

- 8. 13C nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. C2H4BrCl BrCH2CH2Cl infrared spectrum of 1-bromo-2-chloroethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. webassign.net [webassign.net]

- 12. benchchem.com [benchchem.com]

- 13. This compound(3814-34-4) IR Spectrum [chemicalbook.com]

Synthesis of 1-Bromo-2-ethylbutane from 2-ethyl-1-butanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-2-ethylbutane from 2-ethyl-1-butanol. It covers the primary synthetic routes, detailed experimental protocols, and characterization of the final product. The information presented is intended to equip researchers and professionals in drug development and other chemical sciences with the necessary knowledge to perform this synthesis efficiently and safely.

Introduction

This compound is a valuable alkyl halide intermediate in organic synthesis. Its structure, featuring a branched alkyl chain, makes it a useful building block for the introduction of the 2-ethylbutyl moiety in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The conversion of the primary alcohol, 2-ethyl-1-butanol, to its corresponding bromide is a fundamental transformation that can be achieved through various methods. This guide will focus on two common and effective approaches: the use of sodium bromide with sulfuric acid and the application of phosphorus tribromide.

The reaction of primary alcohols with hydrogen halides, typically generated in situ from an alkali metal halide and a strong acid, proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. Similarly, phosphorus tribromide provides a milder method for the same transformation, also following an SN2 pathway, which is often preferred to avoid potential acid-catalyzed side reactions.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided in the table below for easy reference.

| Property | 2-Ethyl-1-butanol | This compound |

| Molecular Formula | C₆H₁₄O | C₆H₁₃Br |

| Molecular Weight | 102.17 g/mol | 165.07 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point | 146-150 °C | 143-144 °C |

| Density | 0.833 g/mL at 25 °C | 1.179 g/mL at 25 °C |

| Refractive Index | n²⁰/D 1.422 | n²⁰/D 1.4498 |

| CAS Number | 97-95-0 | 3814-34-4 |

Synthetic Methodologies

The synthesis of this compound from 2-ethyl-1-butanol is typically accomplished via an SN2 reaction. Below are two detailed protocols for this conversion.

Method 1: Reaction with Sodium Bromide and Sulfuric Acid

This classic method involves the in situ generation of hydrobromic acid (HBr) from the reaction of sodium bromide (NaBr) and concentrated sulfuric acid (H₂SO₄). The HBr then protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water), which is subsequently displaced by the bromide ion.

Reaction Scheme: CH₃CH₂CH(CH₂CH₃)CH₂OH + NaBr + H₂SO₄ → CH₃CH₂CH(CH₂CH₃)CH₂Br + NaHSO₄ + H₂O

Experimental Protocol:

Materials:

-

2-Ethyl-1-butanol

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Deionized water

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated brine solution (NaCl)

-

Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

In

Spectroscopic Analysis of 1-Bromo-2-ethylbutane: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the haloalkane, 1-bromo-2-ethylbutane. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural characterization of this compound. Detailed experimental protocols for acquiring such spectra are also provided to facilitate reproducible research.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative spectroscopic data for this compound. This data is a combination of information from available reference spectra and predictions based on established principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~3.40 | Doublet of Doublets (dd) | 2H | -CH₂Br |

| ~1.70 | Multiplet (m) | 1H | -CH(CH₂CH₃)₂ |

| ~1.45 | Multiplet (m) | 4H | -CH(CH₂CH₃)₂ |

| ~0.90 | Triplet (t) | 6H | -CH(CH₂CH₃)₂ |

Note: The predicted chemical shifts and multiplicities are based on the analysis of similar bromoalkane structures. Actual experimental values may vary slightly.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ) (ppm) | Carbon Atom |

| ~45-50 | -CH₂Br |

| ~40-45 | -CH(CH₂CH₃)₂ |

| ~25-30 | -CH(CH₂CH₃)₂ |

| ~10-15 | -CH(CH₂CH₃)₂ |

Note: These chemical shifts are predicted based on computational models and data from analogous compounds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2960-2850 | C-H stretch (alkane) | Strong |

| 1465 | C-H bend (methylene) | Medium |

| 1380 | C-H bend (methyl) | Medium |

| 1250-1150 | C-H wag (-CH₂X) | Medium |

| 690-515 | C-Br stretch | Strong |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Comments |

| 164/166 | [C₆H₁₃Br]⁺• | Molecular ion (M⁺•) and M+2 peaks, ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes. |

| 85 | [C₆H₁₃]⁺ | Loss of •Br radical. |

| 57 | [C₄H₉]⁺ | Loss of C₂H₄ and •Br. Likely the base peak. |

| 43 | [C₃H₇]⁺ | Further fragmentation. |

| 29 | [C₂H₅]⁺ | Further fragmentation. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm diameter)

-

Pipette

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a small vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry NMR tube.

-

Mixing: Cap the NMR tube and gently vortex to ensure a homogeneous solution.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming: The instrument will lock onto the deuterium signal of the CDCl₃. Perform shimming to optimize the homogeneity of the magnetic field, which will improve the resolution of the spectra.

-

Acquisition:

-

For ¹H NMR , acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR , use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound, particularly the C-Br bond and alkane C-H bonds.

Method: Attenuated Total Reflectance (ATR)

Materials:

-

This compound sample (liquid)

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Dropper

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a single drop of liquid this compound onto the center of the ATR crystal.

-

Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.

-

Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the bonds within the molecule. Identify the characteristic peaks for alkane C-H stretches and bends, and the C-Br stretch.[1][2]

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent and a soft, lint-free wipe.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its molecular formula and aspects of its structure.

Method: Electron Ionization (EI)

Materials:

-

This compound sample

-

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe

-

Volatile solvent (if using GC)

Procedure:

-

Sample Introduction:

-

Via GC: Dilute a small amount of the sample in a volatile solvent (e.g., dichloromethane or ether). Inject the solution into the GC. The compound will be separated from any impurities and introduced into the mass spectrometer.

-

Direct Insertion Probe: If a pure sample is available, it can be introduced directly into the ion source using a direct insertion probe.

-

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

-

Data Analysis:

-

Identify the molecular ion peaks (M⁺• and M+2). Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, two peaks of roughly equal intensity separated by 2 m/z units will be observed.

-

Analyze the fragmentation pattern to identify characteristic fragment ions. The loss of a bromine radical is a common fragmentation pathway for bromoalkanes.[3]

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Caption: Workflow for the structural elucidation of this compound.

References

An In-depth Technical Guide to the Characterization of 1-Bromo-2-ethylbutane (CAS Number: 3814-34-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 1-Bromo-2-ethylbutane, a key intermediate in organic synthesis. The document details its physicochemical properties, spectroscopic signature, and a representative synthetic protocol, offering valuable information for its application in research and development.

Physicochemical and Safety Data

This compound is a flammable liquid that requires careful handling in a laboratory setting.[1] It is essential to use personal protective equipment, including eye shields, face shields, and gloves, and to work in a well-ventilated area.[1] The compound should be stored away from heat, sparks, and open flames.[1][2]

The precursor for the synthesis of this compound is 2-ethyl-1-butanol. This alcohol is a colorless liquid with a characteristic mild, alcoholic odor.[3] Key physical properties for both the reactant and the product are summarized in Table 1 for easy reference.

Table 1: Physicochemical Properties of this compound and 2-Ethyl-1-butanol

| Property | This compound | 2-Ethyl-1-butanol |

| CAS Number | 3814-34-4 | 97-95-0[4] |

| Molecular Formula | C₆H₁₃Br | C₆H₁₄O[4][5] |

| Molecular Weight | 165.07 g/mol | 102.17 g/mol [4] |

| Boiling Point | 143-144 °C | 146 °C[4] |

| Density | 1.179 g/mL at 25 °C | 0.83 g/mL at 25 °C[4] |

| Refractive Index (n20/D) | 1.4498 | 1.422[4] |

| Flash Point | 36 °C (96.8 °F) | 58 °C (136.4 °F)[4] |

| Melting Point | Not available | -15 °C[4] |

| Appearance | Liquid | Colorless liquid[4][5] |

| Synonyms | 3-(Bromomethyl)pentane, 2-Ethylbutyl bromide[6] | 2-Ethylbutyl alcohol, Isohexylalcohol[4] |

Synthesis of this compound from 2-Ethyl-1-butanol

Experimental Protocol

Materials:

-

2-Ethyl-1-butanol

-

48% Hydrobromic acid

-

Concentrated Sulfuric acid

-

Sodium bicarbonate solution (5%)

-

Anhydrous calcium chloride

-

Dichloromethane (for extraction)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2-ethyl-1-butanol.

-

Cool the flask in an ice bath and slowly add a 25% excess of 48% hydrobromic acid.

-

Carefully add concentrated sulfuric acid dropwise with continuous stirring, maintaining the low temperature.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and add water. The this compound will form the lower organic layer.

-

Separate the layers and wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Filter to remove the drying agent and purify the crude product by distillation, collecting the fraction boiling at 143-144 °C.

Diagram of the Synthetic Workflow:

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | 3814-34-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 2-Ethyl-1-butanol | 97-95-0 [chemicalbook.com]

- 4. 2-Ethyl-1-butanol 98 97-95-0 [sigmaaldrich.com]

- 5. 2-Ethyl-1-butanol - Wikipedia [en.wikipedia.org]

- 6. far-chemical.com [far-chemical.com]

Navigating IUPAC Nomenclature: A Technical Guide to 3-(Bromomethyl)pentane

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the compound commonly, yet incorrectly, referred to as 1-Bromo-2-ethylbutane. We will elucidate the correct International Union of Pure and Applied Chemistry (IUPAC) nomenclature, detail its chemical structure, present key physicochemical data, and provide an illustrative experimental protocol for its synthesis. This document is intended to serve as a critical resource for professionals in research and development who require precise and accurate chemical information.

Unraveling the Nomenclature: From "this compound" to "3-(Bromomethyl)pentane"

A fundamental principle of chemical communication is the use of standardized and unambiguous naming conventions. The IUPAC system of nomenclature ensures that a chemical name corresponds to a single, unique structure. The name "this compound" is incorrect because it violates the primary rule of identifying the longest continuous carbon chain (the parent chain) in the molecule.

The structure is properly named 3-(bromomethyl)pentane . This nomenclature is derived from the following systematic application of IUPAC rules:

-

Identification of the Parent Chain: The longest continuous chain of carbon atoms in the molecule consists of five carbons, which corresponds to the parent alkane, "pentane".

-

Numbering the Parent Chain: The pentane chain is numbered to give the substituent the lowest possible locant. In this case, the substituent is a bromomethyl group (-CH₂Br).

-

Identifying and Locating the Substituent: The -CH₂Br group is located on the third carbon of the pentane chain. This substituent is named "bromomethyl".

-

Assembling the Final Name: Combining the locant, substituent name, and parent chain name gives the correct IUPAC name: 3-(bromomethyl)pentane.

The logical workflow for this determination is illustrated in the diagram below.

Caption: IUPAC Naming Logic for 3-(Bromomethyl)pentane.

Chemical Structure and Physicochemical Properties

The correct structure corresponding to the IUPAC name 3-(bromomethyl)pentane is a primary alkyl halide. The quantitative physicochemical data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 3-(Bromomethyl)pentane | |

| Synonyms | This compound, 2-Ethylbutyl bromide | |

| CAS Number | 3814-34-4 | |

| Molecular Formula | C₆H₁₃Br | |

| Molecular Weight | 165.07 g/mol | |

| Appearance | Clear, colorless liquid | |

| Density | 1.179 g/mL at 25 °C | |

| Boiling Point | 143-144 °C | |

| Refractive Index | 1.4510 - 1.4530 (at 20°C, 589 nm) | |

| SMILES | CCC(CC)CBr | |

| InChI Key | KKGUMGWNFARLSL-UHFFFAOYSA-N |

Experimental Protocols

Synthesis of 3-(Bromomethyl)pentane from 2-Ethyl-1-butanol via the Appel Reaction

This protocol describes the conversion of the precursor alcohol, 2-ethyl-1-butanol, to the target alkyl bromide, 3-(bromomethyl)pentane, using triphenylphosphine and carbon tetrabromide. This method is widely used for converting primary and secondary alcohols to the corresponding alkyl halides under mild conditions.

Materials and Reagents:

-

2-Ethyl-1-butanol

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Anhydrous dichloromethane (DCM)

-

Pentane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 2-ethyl-1-butanol (1.0 equivalent) and anhydrous dichloromethane (approx. 5-10 mL per gram of alcohol).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add carbon tetrabromide (1.2 equivalents) followed by the portion-wise addition of triphenylphosphine (1.2 equivalents). Caution: The reaction can be exothermic.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.

-

Work-up: Upon completion, add pentane to the reaction mixture to precipitate the triphenylphosphine oxide byproduct. Filter the mixture through a pad of celite, washing the solid with additional pentane.

-

Extraction: Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to yield pure 3-(bromomethyl)pentane.

The workflow for this synthesis is depicted in the following diagram.

Caption: Synthesis Workflow via Appel Reaction.

Conclusion

Precision in chemical nomenclature is paramount for reproducible and safe scientific research. This guide has clarified that the correct IUPAC name for the structure commonly misrepresented as "this compound" is 3-(bromomethyl)pentane . By providing a detailed explanation of the naming convention, a comprehensive table of physicochemical properties, and a reliable synthesis protocol, this document serves as an essential technical resource for professionals in the chemical and pharmaceutical sciences. Adherence to correct IUPAC nomenclature is crucial for clear communication, accurate data retrieval, and regulatory compliance.

An In-depth Technical Guide to the Solubility of 1-Bromo-2-ethylbutane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromo-2-ethylbutane in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this guide presents expected solubility trends based on the physicochemical properties of this compound and data from analogous compounds. Furthermore, a detailed experimental protocol for the precise determination of its solubility is provided.

Core Concepts: Solubility of this compound

This compound (C₆H₁₃Br) is a branched alkyl halide. Its molecular structure, characterized by a polar carbon-bromine (C-Br) bond and a nonpolar six-carbon alkyl chain, governs its solubility behavior. The guiding principle of "like dissolves like" is fundamental to predicting its solubility in various organic media.

The branched alkyl structure contributes to London dispersion forces, which are the primary intermolecular interactions with nonpolar solvents. The C-Br bond introduces a dipole moment, allowing for dipole-dipole interactions with polar solvents. However, the overall nonpolar character of the molecule, due to the hydrocarbon chain, is the dominant factor in its solubility profile. Consequently, this compound is expected to be readily soluble in nonpolar and moderately polar aprotic solvents.

Conversely, this compound is practically insoluble in water. The strong hydrogen bonding network present in water is energetically more favorable than the weaker dipole-dipole and dispersion forces that would form between water and this compound molecules.[1]

Expected Solubility Data

| Solvent Class | Solvent | Molecular Formula | Polarity | Expected Solubility | Rationale and Analogous Compound Behavior |

| Hydrocarbons | n-Hexane | C₆H₁₄ | Nonpolar | Miscible | As a nonpolar solvent, hexane readily dissolves nonpolar compounds like bromoalkanes through London dispersion forces.[2] |

| Toluene | C₇H₈ | Nonpolar | Miscible | Toluene's aromatic ring and nonpolar nature make it an excellent solvent for alkyl halides. | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Moderately Polar | Miscible | Diethyl ether is a common solvent for organic reactions involving alkyl halides and is expected to be fully miscible. 1-bromobutane is soluble in diethyl ether.[3] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Miscible | THF is a versatile polar aprotic solvent that can dissolve a wide range of organic compounds, including bromoalkanes. | |

| Ketones | Acetone | C₃H₆O | Polar Aprotic | Miscible | Acetone is a polar aprotic solvent capable of dissolving many organic substances. 2-bromobutane is miscible with acetone.[4] |

| Esters | Ethyl Acetate | C₄H₈O₂ | Moderately Polar | Miscible | Ethyl acetate is a moderately polar solvent that is effective at dissolving many organic compounds. |

| Alcohols | Ethanol | C₂H₅OH | Polar Protic | Soluble | While the polarity of ethanol allows for some interaction, the ability of this compound to disrupt the hydrogen bonding of ethanol may limit miscibility at all proportions. 1-bromobutane is soluble in ethanol.[3] |

| Methanol | CH₃OH | Polar Protic | Moderately Soluble | Methanol is more polar than ethanol, and its strong hydrogen bonding network is less likely to be disrupted by the nonpolar alkyl chain of this compound, leading to lower solubility compared to ethanol. | |

| Halogenated Solvents | Dichloromethane | CH₂Cl₂ | Polar Aprotic | Miscible | The similar polarities and types of intermolecular forces between this compound and dichloromethane suggest high miscibility. |

| Chloroform | CHCl₃ | Polar Aprotic | Miscible | Chloroform is a common solvent for a wide range of organic compounds, including alkyl halides. 2-bromobutane is soluble in chloroform.[4] |

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for the quantitative determination of the solubility of this compound in a given organic solvent at a specified temperature. This method is based on the gravimetric analysis of saturated solutions.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or incubator

-

Calibrated thermometers

-

Glass vials or test tubes with airtight screw caps

-

Volumetric pipettes and flasks

-

Syringes and filters (if necessary for clarification)

-

Evaporating dish or pre-weighed vials for solvent evaporation

-

Fume hood

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a series of glass vials. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic water bath set to the desired experimental temperature.

-

Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or mechanical shaker can be used for this purpose.

-

-

Sample Collection:

-

After the equilibration period, allow the vials to stand undisturbed in the water bath for several hours to permit the undissolved solute to settle.

-

Carefully withdraw a known volume (e.g., 1.00 mL or 5.00 mL) of the clear, saturated supernatant using a calibrated pipette. Avoid disturbing the undissolved layer. If necessary, use a syringe filter to ensure the collected sample is free of any undissolved droplets.

-

-

Gravimetric Analysis:

-

Transfer the collected aliquot of the saturated solution to a pre-weighed, clean, and dry evaporating dish or vial.

-

Record the total mass of the vial and the saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a slightly elevated temperature. Ensure the temperature is kept well below the boiling point of this compound (143-144 °C) to prevent its loss.[5]

-

Once the solvent has completely evaporated, reweigh the vial containing the residual this compound.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the residue.

-

Calculate the mass of the solvent in the aliquot by subtracting the mass of the dissolved this compound from the total mass of the saturated solution aliquot.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solvent (mol/L).

-

-

Data Validation:

-

Repeat the experiment at least three times for each solvent to ensure the reproducibility of the results.

-

Report the average solubility and the standard deviation.

-

Visualization of Solubility Principles

The solubility of this compound in an organic solvent is determined by the interplay of intermolecular forces between the solute and solvent molecules. The following diagram illustrates the logical relationship between the properties of the solute and solvent and the resulting solubility.

Caption: Logical relationship of factors influencing this compound solubility.

References

Purity Assessment of 1-Bromo-2-ethylbutane for Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and considerations for assessing the purity of 1-Bromo-2-ethylbutane, a key alkylating agent in various synthetic applications, including the development of pharmaceutical compounds. Ensuring the high purity of this reagent is critical for reaction efficiency, reproducibility, and the minimization of impurities in the final active pharmaceutical ingredient (API).

Introduction to this compound and its Synthesis

This compound (also known as 3-(Bromomethyl)pentane) is a branched alkyl halide. Its structure is presented below:

The most common synthetic route to this compound is the nucleophilic substitution of 2-ethyl-1-butanol with a brominating agent, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The reaction with PBr₃ is generally preferred as it proceeds via an SN2 mechanism, which minimizes the potential for carbocation rearrangements and results in a cleaner product profile.

Potential Impurities in this compound

A thorough understanding of the synthesis process is crucial for identifying potential impurities. The primary impurities of concern are:

-

Unreacted Starting Material: 2-ethyl-1-butanol.

-

Elimination Byproducts: 2-ethyl-1-butene, formed through E2 elimination, which can be promoted by elevated temperatures.

-

Isomeric Bromides: Although less common with PBr₃, the use of HBr could lead to the formation of isomeric bromides through carbocation rearrangements.

-

Solvent and Reagent Residues: Residual solvents from the reaction or purification steps, and inorganic byproducts from the brominating agent.

Analytical Techniques for Purity Assessment

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities. It provides both quantitative (peak area) and qualitative (mass spectrum) information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹H NMR (qNMR) spectroscopy is an excellent method for determining the absolute purity of this compound without the need for a reference standard of the analyte itself. It relies on the use of a certified internal standard.

Data Presentation: Comparative Analysis of Analytical Techniques

The following table summarizes the typical performance of GC-MS and qNMR for the purity assessment of this compound.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹H NMR (qNMR) Spectroscopy |

| Purity Assay (%) | Typically >97% | Can provide absolute purity with high accuracy (>99%) |

| Limit of Detection (LOD) | ~0.01% for volatile impurities | ~0.1% for most impurities |

| Limit of Quantitation (LOQ) | ~0.05% for volatile impurities | ~0.5% for most impurities |

| Identified Impurities | 2-ethyl-1-butanol, 2-ethyl-1-butene, isomeric bromides, other volatile organics | 2-ethyl-1-butanol, 2-ethyl-1-butene, and other proton-containing species |

| Strengths | High sensitivity for volatile impurities, excellent separation of isomers. | High precision and accuracy for the main component, non-destructive. |

| Limitations | Requires a reference standard for each impurity for accurate quantification. | Lower sensitivity for trace impurities compared to GC-MS. |

Experimental Protocols

GC-MS Protocol for Purity Assessment

Objective: To separate, identify, and quantify volatile impurities in this compound.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

-

Autosampler.

Materials:

-

This compound sample.

-

High-purity solvent for dilution (e.g., Dichloromethane or Hexane).

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in the chosen solvent.

-

GC Conditions:

-

Column: A non-polar or mid-polar capillary column is suitable. For example, a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35-300.

-

-

Data Analysis:

-

Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

-

Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). The characteristic isotopic pattern of bromine (M and M+2 peaks in a ~1:1 ratio) is a key diagnostic feature for bromine-containing impurities.

-

Quantitative ¹H NMR (qNMR) Protocol for Absolute Purity Determination

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker 400 MHz or higher).

Materials:

-

This compound sample.

-

High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Certified internal standard with a known purity (e.g., Maleic acid or 1,4-Dinitrobenzene). The internal standard's signals should not overlap with the analyte's signals.

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.

-

Accurately weigh approximately 5 mg of the internal standard and add it to the same NMR tube.

-

Add approximately 0.7 mL of the deuterated solvent.

-

Cap the tube and gently agitate until the sample and internal standard are fully dissolved.

-

-

NMR Acquisition Parameters:

-

Pulse Program: A standard 90° pulse sequence.

-

Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds for accurate quantification).

-

Number of Scans: 8 or 16, depending on the desired signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Integrate a well-resolved signal of this compound (e.g., the -CH₂Br protons) and a well-resolved signal of the internal standard.

-

-

Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:

P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard

-

analyte = this compound

-

IS = Internal Standard

-

Visualizations

Synthesis and Impurity Formation Pathway

Caption: Synthesis of this compound and potential impurity formation pathways.

Purity Assessment Workflow

Caption: Workflow for the purity assessment of this compound.

Logical Decision Tree for Method Selection

Caption: Decision tree for selecting the appropriate analytical method.

An In-depth Technical Guide to the Thermochemical Properties of 1-Bromo-2-ethylbutane

Affiliation: Google Research

Abstract

This technical guide addresses the thermochemical properties of 1-bromo-2-ethylbutane. A thorough review of publicly available scientific literature and databases indicates a notable absence of experimentally determined thermochemical data, such as the enthalpy of formation, standard entropy, and heat capacity, for this specific compound. This document serves to consolidate the known physical properties of this compound and to provide a comprehensive overview of the established theoretical and experimental methodologies that can be employed to determine these crucial thermochemical parameters. The guide is intended for researchers, scientists, and professionals in drug development and chemical engineering who require such data for process design, safety analysis, and computational modeling.

Introduction

Known Physical Properties of this compound

While specific thermochemical data is lacking, a number of physical properties for this compound have been reported. These are summarized in Table 1.

| Property | Value |

| Molecular Formula | C6H13Br |

| Molecular Weight | 165.07 g/mol |

| CAS Number | 3814-34-4 |

| Boiling Point | 143-144 °C |

| Density | 1.179 g/mL at 25 °C |

| Refractive Index | n20/D 1.4498 |

Table 1: Known Physical Properties of this compound.

Theoretical Estimation of Thermochemical Properties

In the absence of experimental data, computational methods provide a reliable means of estimating thermochemical properties. The most widely used approach for organic molecules is Benson's Group Additivity method.

Developed by Sidney W. Benson, this method assumes that the thermochemical properties of a molecule can be calculated by summing the contributions of its constituent groups. The molecule is dissected into a set of polyvalent atomic groups, and each group's contribution to the overall enthalpy of formation, entropy, and heat capacity is derived from a database of experimentally determined values for a wide range of compounds.

For this compound, the molecule would be broken down into the following groups:

-

C-(Br)(C)(H)2 : A carbon atom bonded to a bromine atom, another carbon atom, and two hydrogen atoms.

-

C-(C)3(H) : A carbon atom bonded to three other carbon atoms and one hydrogen atom.

-

C-(C)2(H)2 : A carbon atom bonded to two other carbon atoms and two hydrogen atoms (present in the ethyl groups).

-

C-(C)(H)3 : A carbon atom bonded to one other carbon atom and three hydrogen atoms (the terminal methyl groups).

The estimation of the enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp) would involve summing the established values for these groups. It is important to note that while this method is powerful, its accuracy for halogenated compounds can sometimes be limited due to intramolecular interactions that are not fully captured by simple group contributions.[1][2][3]

Experimental Determination of Thermochemical Properties

Experimental measurement remains the gold standard for obtaining accurate thermochemical data. The following section outlines the primary experimental protocols for determining the key thermochemical properties of a liquid organic compound like this compound.

The standard enthalpy of formation of an organic compound is typically determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter.[4][5]

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel known as a "bomb." A small amount of a substance with a known enthalpy of combustion, such as benzoic acid, may be used as a combustion aid.

-

Pressurization: The bomb is filled with pure oxygen to a high pressure (typically around 30 atm) to ensure complete combustion.

-

Calorimetry: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

-

Ignition: The sample is ignited electrically.

-

Temperature Measurement: The temperature change of the water is carefully monitored until it reaches a maximum.

-

Calculation: The heat released by the combustion reaction is calculated from the temperature rise and the heat capacity of the calorimeter system (which is determined by calibrating with a standard substance like benzoic acid). The enthalpy of combustion is then calculated.

-

Hess's Law: The standard enthalpy of formation of this compound is then calculated using Hess's Law, from the experimentally determined enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO2, H2O, and HBr).

The heat capacity of a substance can be measured as a function of temperature using adiabatic calorimetry or differential scanning calorimetry (DSC). The standard entropy is then determined by integrating the heat capacity data from absolute zero.

Experimental Protocol: Adiabatic Calorimetry

-

Sample Loading: A known mass of this compound is sealed in a sample cell within the calorimeter.

-

Cooling: The sample is cooled to a very low temperature, approaching absolute zero (typically using liquid helium).

-

Heating Increments: A precisely measured amount of electrical energy is supplied to the sample, causing a small increase in temperature. The temperature is allowed to equilibrate.

-

Data Collection: The process is repeated in small increments up to and beyond room temperature. The heat capacity at each temperature is calculated from the energy input and the measured temperature rise.

-

Entropy Calculation: The standard entropy at 298.15 K is calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to 298.15 K. This requires extrapolation of the heat capacity data to absolute zero, often using the Debye T³ law. Any phase transitions (e.g., melting) must also be accounted for in the entropy calculation.

Spectroscopic methods can also be used to calculate entropy by determining the vibrational, rotational, and translational energy levels of the molecule.[6]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the thermochemical properties of a liquid organic compound.

Caption: Generalized experimental workflow for thermochemical property determination.

Conclusion

While direct experimental thermochemical data for this compound are currently unavailable, this guide provides researchers and scientists with the necessary framework to obtain this information. The physical properties have been summarized, and a detailed overview of both theoretical estimation techniques, such as Benson's Group Additivity method, and established experimental protocols, including bomb and adiabatic calorimetry, has been presented. The application of these methodologies will enable the determination of the enthalpy of formation, standard entropy, and heat capacity of this compound, thereby facilitating its effective use in research and development.

References

- 1. nist.gov [nist.gov]

- 2. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]

- 6. gymarkiv.sdu.dk [gymarkiv.sdu.dk]

Commercial Availability and Technical Guide for 1-Bromo-2-ethylbutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-ethylbutane (CAS No. 3814-34-4) is a valuable alkyl halide building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Its branched structure offers unique steric and electronic properties that are leveraged in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the commercial availability of this compound, its physicochemical and spectroscopic properties, and representative experimental protocols for its synthesis and application.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, typically at purities of 97% or higher. Some suppliers offer this reagent stabilized with copper chips to prevent degradation.[1] Pricing and availability can vary between suppliers and are dependent on the quantity required.

Table 1: Prominent Suppliers of this compound

| Supplier | Purity | Available Quantities | Notes |

| Thermo Scientific Chemicals | 97% | 5 mL, 25 mL | Formerly part of the Alfa Aesar portfolio.[2] |

| Parchem | Not specified | Bulk quantities | Specialty chemical supplier.[3] |

| JHECHEM CO LTD | Not specified | Not specified | |

| Tokyo Chemical Industry (TCI) | >97.0% (GC) | Not specified | Stabilized with a copper chip.[1] |

| Santa Cruz Biotechnology | Not specified | Not specified | Biochemical for proteomics research.[4][5] |

| FAR Chemical | Not specified | Not specified | [6] |

| BOC Sciences | Not specified | Not specified | Useful research chemical.[] |

Note: One major supplier, Sigma-Aldrich, has discontinued this product.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is critical for its effective use in research and development.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3814-34-4 | [1][3][4] |

| Molecular Formula | C6H13Br | [4] |

| Molecular Weight | 165.07 g/mol | [4] |

| Appearance | Clear, colorless to light yellow liquid | [1][2] |

| Boiling Point | 143-144 °C | [6] |

| Density | 1.179 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4498 | |

| Flash Point | 36 °C (96.8 °F) - closed cup | |

| Solubility | Insoluble in water. |

Table 3: Spectroscopic Data of this compound

| Technique | Data Highlights |

| ¹H NMR | Spectra available for review.[3] |

| ¹³C NMR | Spectra available for review. |

| IR Spectroscopy | Spectra available for review.[8] |

| Mass Spectrometry | While a specific spectrum for this compound is not readily available, alkyl bromides typically show a characteristic M+2 isotopic peak for bromine (⁷⁹Br and ⁸¹Br are in a ~1:1 ratio).[9] |

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of a diverse range of biologically active molecules. Its applications include:

-

Preparation of Dialkoxytriarylamines: These compounds are of interest in materials science.[2]

-

Cysteine-Modifying Reagent: It can be used to selectively modify cysteine residues in proteins.[2]

-

Synthesis of Biologically Active Molecules: It is a reactant in the synthesis of:

-

Nantenine analogs with potential activity as 5-HT2A and α-1A antagonists.

-

Aporphines exhibiting cytotoxicity towards human colon cancer cell lines.

-

Dimeric amide foldamers designed to mimic α-helices.

-

Experimental Protocols

Synthesis of this compound from 2-Ethylbutan-1-ol

This protocol describes a general method for the bromination of a primary alcohol using phosphorus tribromide.

Reaction Scheme:

3 CH₃CH₂CH(CH₂CH₃)CH₂OH + PBr₃ → 3 CH₃CH₂CH(CH₂CH₃)CH₂Br + H₃PO₃

Materials:

-

2-Ethylbutan-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a dropping funnel.

-

Add 2-ethylbutan-1-ol to the flask and cool it in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide dropwise from the dropping funnel with continuous stirring. The temperature should be maintained below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours.

-

Slowly and carefully pour the reaction mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation.

Safety Precautions: Phosphorus tribromide is corrosive and reacts violently with water. This procedure should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Nucleophilic Substitution (SN2) Reaction with Sodium Azide

This protocol provides an example of a typical SN2 reaction using this compound as the substrate.

Reaction Scheme:

CH₃CH₂CH(CH₂CH₃)CH₂Br + NaN₃ → CH₃CH₂CH(CH₂CH₃)CH₂N₃ + NaBr

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask, dissolve sodium azide in DMF.

-

Add this compound to the solution and stir the mixture.

-

Heat the reaction mixture to 50-60 °C and maintain it at this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1-azido-2-ethylbutane.

-

The product can be purified by column chromatography if necessary.

Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a fume hood.

Visualizations

Caption: Synthesis of this compound.

Caption: SN2 reaction of this compound.

References

- 1. 1-Bromo-2-methylbutane, (+)- | C5H11Br | CID 5464167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3814-34-4 [chemicalbook.com]

- 3. This compound(3814-34-4) 1H NMR spectrum [chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. scbt.com [scbt.com]

- 6. far-chemical.com [far-chemical.com]

- 8. This compound(3814-34-4) IR Spectrum [m.chemicalbook.com]

- 9. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Safe Handling and Storage of 1-Bromo-2-ethylbutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling, storage, and disposal procedures for 1-Bromo-2-ethylbutane (CAS No: 3814-34-4). Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of research and development activities.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Understanding these hazards is the first step in implementing effective safety protocols.

GHS Hazard Classification:

-

Flammable Liquids: Category 3[1]

-

Skin Corrosion/Irritation: Category 2[1]

-

Serious Eye Damage/Eye Irritation: Category 2[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[1]

Hazard Statements:

-

H226: Flammable liquid and vapor.[2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and for planning experimental procedures.

| Property | Value |

| CAS Number | 3814-34-4 |

| Molecular Formula | C₆H₁₃Br[3][4][5] |

| Molecular Weight | 165.07 g/mol [3][5] |

| Appearance | Colorless to light yellow clear liquid[2][4][6] |

| Boiling Point | 143-144 °C[3][6] |

| Density | 1.179 g/mL at 25 °C[3][7] |

| Flash Point | 36 °C (96.8 °F) - closed cup[3] |

| Refractive Index | n20/D 1.4498[3] |

| Solubility | Soluble in organic solvents, limited solubility in water.[4] |

Safe Handling Procedures

Safe handling practices are paramount to minimize exposure and prevent accidents.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][8]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[1][9]

-

Ensure that safety showers and eyewash stations are readily accessible.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3][8]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Always check the manufacturer's glove compatibility chart.[8]

-

Skin and Body Protection: A fully buttoned lab coat or flame-resistant clothing should be worn.[8][10]

-

Respiratory Protection: If working outside a fume hood or if exposure limits are likely to be exceeded, a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used.[3]

General Handling Practices:

-

Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[1][2][8]

-

Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[1][2][8]

-

Avoid contact with skin and eyes.[8]

-

Wash hands thoroughly after handling.[1]

Storage Requirements

Proper storage is crucial to prevent degradation of the chemical and to mitigate fire hazards.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][9]

-

Keep away from heat, sparks, and flame.[1][9] The storage area should be a designated fireproof or flammables area.[1][8]

-

Store away from incompatible materials such as strong bases and oxidizing agents.[1][4]

-

Some suppliers provide this compound stabilized with a copper chip, which should be noted.[2][4]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush skin with plenty of water and soap.[8] Remove contaminated clothing and shoes. Seek medical attention if irritation occurs or persists.[1]

-

Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding eyelids open.[1][8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][8]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][8]

Spill, Leak, and Fire Procedures

Spill and Leak Response:

-

Evacuate: Evacuate unnecessary personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Eliminate Ignition Sources: Remove all sources of ignition.[1][8]

-

Containment: Absorb the spill with an inert, non-combustible material such as sand, silica gel, or universal binder.[1][9]

-

Collection: Collect the absorbed material and place it into a suitable, closed, and labeled container for disposal.[1][8]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or foam.[1][8] Water spray or mist may be used to cool closed containers.[1]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[8]

-

Specific Hazards: The vapor is flammable and may form explosive mixtures with air. Vapors may travel to a source of ignition and flash back.[1][8] Containers may explode when heated.[1] Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen halides.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][8]

Disposal Considerations

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

-

Collect waste in a dedicated, clearly labeled "Halogenated Organic Waste" container.[4][8]

-

Do not dispose of this chemical down the drain or with general waste.[8]

-

Empty containers may retain flammable and hazardous residue and should be handled with care.[8]

-

Disposal must be carried out by a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[2][8]

Experimental Protocols

This compound is utilized as a reactant in various organic syntheses, including as an alkylating agent. Below are representative protocols for reactions where a primary alkyl bromide like this compound would be used.

Note: These are generalized protocols. Reaction conditions such as temperature, time, and stoichiometry should be optimized for specific substrates and desired outcomes.

Representative Protocol 1: Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of an ether from an alcohol and a primary alkyl halide, a reaction for which this compound is a suitable substrate.[2] This reaction proceeds via an SN2 mechanism.[2][9]

Materials:

-

Alcohol (e.g., a phenol or primary/secondary alcohol)

-

This compound

-

Strong base (e.g., Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

Procedure:

-

Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol and the anhydrous solvent.

-

Deprotonation: If using NaH, add it portion-wise to the stirred alcohol solution at 0 °C. Allow the mixture to stir for 1-2 hours to form the alkoxide. If using a weaker base like K₂CO₃ with a phenol, the base can be added directly with the alcohol.

-

Alkylation: Add this compound (typically 1.0-1.2 equivalents) dropwise to the stirred alkoxide solution.

-

Reaction: Allow the reaction to warm to room temperature or heat to reflux as necessary. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture and carefully quench it by adding water or a saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by column chromatography.

Representative Protocol 2: Cysteine Alkylation in Peptides/Proteins

This protocol outlines a general method for the irreversible alkylation of cysteine residues in proteins or peptides. Primary alkyl bromides can function as alkylating agents, reacting with the nucleophilic thiol group of cysteine.

Materials:

-

Cysteine-containing peptide or protein

-

Reducing agent (e.g., Dithiothreitol, DTT)

-

Alkylation buffer (e.g., phosphate or Tris buffer, pH adjusted)

-

This compound

-

Quenching reagent (e.g., β-mercaptoethanol or free cysteine)

Procedure:

-

Reduction: Dissolve the protein/peptide in a suitable buffer containing a reducing agent (e.g., 10 mM DTT) to reduce any disulfide bonds. Incubate for 1 hour at room temperature.

-

Reagent Removal (Optional but Recommended): Remove the reducing agent, which would otherwise react with the alkylating agent, using a desalting column or dialysis.

-

Alkylation: Add a molar excess of this compound to the reduced sample. The reaction is typically performed in the dark for 1-2 hours at room temperature to prevent side reactions.

-

Quenching: Stop the alkylation reaction by adding a quenching reagent to scavenge any unreacted this compound.

-

Purification: Purify the alkylated protein/peptide from excess reagents and byproducts using methods such as dialysis, size-exclusion chromatography, or HPLC.

-

Verification: Confirm the modification using techniques like mass spectrometry.

References

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. byjus.com [byjus.com]

- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 4. bucknell.edu [bucknell.edu]